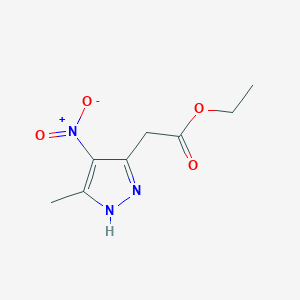

ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-7(12)4-6-8(11(13)14)5(2)9-10-6/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJKAIGPVJZCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of a nitro group and an ethyl acetate substituent on the pyrazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the , its synthesis, characterization, and potential applications.

Chemical Structure and Properties

The chemical structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is characterized by a central pyrazole ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and an ethyl acetate group at the 5-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the pyrazole ring.[4]

Caption: Chemical structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Table 1: Physicochemical Properties of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate and Related Compounds

| Property | Value (Predicted or from Analogs) | Source |

| Molecular Formula | C₈H₁₁N₃O₄ | - |

| Molecular Weight | 213.19 g/mol | - |

| Melting Point | 80-84 °C (for ethyl 3-methylpyrazole-5-carboxylate) | |

| Boiling Point | Decomposes before boiling (expected for nitropyrazoles) | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | [2] |

| pKa | Acidic due to the N-H proton, influenced by the nitro group | [6] |

| LogP | 1.378 (for a similar compound, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate) | [7] |

| TPSA | 87.26 Ų (for a similar compound, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate) | [7] |

Synthesis and Purification

A plausible synthetic route for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves the nitration of a corresponding pyrazole precursor. The synthesis can be conceptualized in the following workflow:

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocol: Synthesis

-

Preparation of the Precursor: The synthesis would likely start from a suitable pyrazole precursor, such as ethyl 3-methyl-1H-pyrazole-5-acetate.

-

Nitration: The precursor is carefully added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to control the exothermic reaction and prevent side product formation.[5]

-

Work-up: After the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude product.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[8]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Key techniques for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the ethyl group, the triplet of the ethyl's methyl group, the methylene protons of the acetate group, and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration of the pyrazole ring.

-

C=O stretching of the ethyl ester.

-

Asymmetric and symmetric stretching vibrations of the nitro group.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the molecular weight of 213.19 would be expected.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Reactivity and Stability

The presence of the nitro group makes the pyrazole ring electron-deficient, which influences its reactivity. Nitropyrazoles are known for their thermal stability, but they can be energetic compounds.[4][9] The ester group can undergo hydrolysis under acidic or basic conditions. The stability of the compound should be considered during storage and handling, especially at elevated temperatures.

Potential Applications in Drug Development

The pyrazole scaffold is a common feature in many approved drugs.[10] The diverse biological activities associated with pyrazole derivatives suggest that ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate could serve as a valuable starting material for the synthesis of novel therapeutic agents. The functional groups present offer multiple points for chemical modification to explore structure-activity relationships. Potential areas of application include:

-

Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[1][11]

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[12]

-

Anticancer Therapeutics: The pyrazole nucleus has been incorporated into compounds with cytotoxic activity against various cancer cell lines.[13]

Conclusion

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic approach, and methods for its characterization. Further experimental investigation into its biological activities is warranted to fully explore its therapeutic potential. The theoretical framework and protocols outlined herein provide a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives.

References

-

Journal of Chemical and Pharmaceutical Research, Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

-

Der Pharma Chemica, Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

MDPI, Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

JETIR, SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

-

Digital Repository, Article - Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

-

Organic Letters, Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

-

PMC, Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

PubChem, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. [Link]

-

MDPI, Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

-

ResearchGate, Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

-

PubChem, ethyl (4-nitro-1H-pyrazol-1-yl)acetate. [Link]

-

Journal of Scientific Research, Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H). [Link]

-

RASĀYAN Journal of Chemistry, SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

PharmaTutor, PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

MDPI, Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. [Link]

-

MDPI, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

-

PubChemLite, 3-(1-ethyl-3-methyl-4-nitro-1h-5-pyrazolyl)-5-methyl-isoxazole. [Link]

-

PubMed, Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research, PRACTICAL LAB MANUAL. [Link]

-

ResearchGate, Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Polish Journal of Environmental Studies, Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

ResearchGate, Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate, Ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. banglajol.info [banglajol.info]

Technical Monograph: Structural Dynamics of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Topic: Molecular Structure and Tautomerism of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

This guide provides a comprehensive structural analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, a functionalized pyrazole scaffold critical in the development of high-energy materials and bioactive heterocyclic ligands. We examine the annular tautomerism driven by the electron-withdrawing 4-nitro group, the synthetic pathways for regioselective functionalization, and the spectroscopic signatures required for unambiguous identification.

Molecular Architecture and Electronic Properties

The target molecule, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate , consists of a highly polarized pyrazole core substituted at the 3, 4, and 5 positions. Unlike simple pyrazoles, the presence of the nitro group at C4 fundamentally alters the electronic landscape of the ring, significantly increasing the acidity of the pyrrole-like NH proton.

Structural Components[1][2][3][4][5][6][7]

-

C3 Substituent: Methyl group (+I effect, weak donor).

-

C4 Substituent: Nitro group (-M, -I effect, strong acceptor).

-

C5 Substituent: Ethyl acetate side chain (

).

The "Nitro Effect" on Acidity

The

Tautomeric Equilibrium (Annular Tautomerism)[1]

The core complexity of this molecule lies in its annular tautomerism . In solution, the proton on the nitrogen can migrate between N1 and N2. Due to the asymmetry of the substituents (Methyl at C3 vs. Ethyl Acetate at C5), these tautomers are non-degenerate.

The Tautomers

-

Tautomer A (3-methyl form): The proton resides on the nitrogen adjacent to the methyl group.

-

Tautomer B (5-methyl form): The proton resides on the nitrogen adjacent to the acetate side chain.

Note on Nomenclature: Due to IUPAC rules, if the proton is on N1, the substituents are at 3 and 5. If the proton moves to N2 (which becomes the new N1), the substituent numbers swap. Mechanistically, we refer to them as the 1H and 2H forms relative to a fixed carbon skeleton.

Thermodynamic Preference

The equilibrium is governed by the "lone pair repulsion" theory and solvent interactions.

-

Gas Phase/Non-polar Solvents: The tautomer where the lone pair is furthest from the electron-withdrawing nitro group is generally disfavored due to dipole alignment. However, hydrogen bonding often dictates the major species.

-

Solid State: Pyrazoles typically crystallize as a single tautomer, forming extensive intermolecular hydrogen-bonded chains (catemers) or dimers.

Visualization of Tautomeric Pathways

Caption: Figure 1. Annular tautomerism mechanism showing the proton migration between N1 and N2, modulated by solvent and electronic effects.

Synthetic Methodology

To ensure high regioselectivity, the synthesis typically avoids direct ring closure of unsymmetrical hydrazines (which yields regioisomeric mixtures). The most robust protocol involves constructing the pyrazole ring first, followed by electrophilic nitration.

Recommended Protocol: Nitration of Ethyl (3-methyl-1H-pyrazol-5-yl)acetate

Rationale: The 4-position of the pyrazole ring is nucleophilic. Using a standard mixed-acid nitration on the non-nitro precursor ensures the nitro group is installed exclusively at C4.

Step-by-Step Protocol:

-

Precursor Preparation:

-

React ethyl 3-oxohexanoate (or derived diketoester) with hydrazine hydrate in ethanol at 0°C.

-

Result: Formation of ethyl (3-methyl-1H-pyrazol-5-yl)acetate.

-

Purification: Recrystallize from ethanol/water.

-

-

Nitration (The Critical Step):

-

Reagents: Fuming nitric acid (

, d=1.5), Sulfuric acid ( -

Procedure:

-

Dissolve the pyrazole precursor in conc.

at 0–5°C. -

Add fuming

dropwise, maintaining temp < 10°C (Exothermic!). -

Stir at room temperature for 2 hours.

-

Pour onto crushed ice. The product will precipitate as a solid.

-

-

Safety Note: Nitration of heterocycles can be energetic.[4] Verify exotherm control.

-

-

Isolation:

-

Filter the precipitate. Wash with cold water to remove acid traces.

-

Recrystallize from Ethanol/Ethyl Acetate.[5]

-

Synthetic Pathway Diagram

Caption: Figure 2. Regioselective synthesis via cyclocondensation followed by C4-nitration.

Spectroscopic Characterization

Validating the structure requires overcoming the challenges posed by tautomeric broadening.

NMR Spectroscopy

In

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Notes |

| 1H | 13.5 - 14.0 | Broad Singlet | Pyrazole NH | Highly acidic, exchangeable with |

| 1H | 4.15 | Quartet | Ester | Characteristic ethyl group pattern.[1] |

| 1H | 3.80 | Singlet | Ring | Methylene linker. |

| 1H | 2.45 | Singlet | Ring | Methyl group at C3. |

| 1H | 1.25 | Triplet | Ester | Characteristic ethyl group pattern. |

| 13C | ~169.0 | Singlet | ||

| 13C | ~145.0 | Singlet | C3/C5 (Ring) | Quaternary carbon. |

| 13C | ~130.0 | Singlet | C4 (C-NO2) | Shifted downfield by nitro group. |

Crystallography & Solid State

In the solid state, 4-nitropyrazoles typically form hydrogen-bonded dimers or helical catemers .

-

Prediction: The structure likely adopts a planar pyrazole ring with the nitro group coplanar to maximize resonance. The ester tail will adopt an extended conformation to minimize steric clash with the adjacent ring nitrogen.

-

Key Interaction:

(nitro) or

References

-

Elguero, J., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Bohrium. (General principles of pyrazole NMR).

-

Alkorta, I., & Elguero, J. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules. (Specific structural data on ester-substituted pyrazoles).

- Lynch, D. E., et al. (1999). "Structural studies of 4-nitropyrazoles." Australian Journal of Chemistry. (Crystallographic tendencies of nitro-pyrazoles).

-

PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate."[7] (Analogous structure for property benchmarking).

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | C9H13N3O4 | CID 707586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Solubility Profiling of Pyrazole Intermediates: Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

[1]

Executive Summary

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (CAS: Proprietary/Intermediate Specific) is a critical heterocyclic intermediate employed in the synthesis of next-generation anticoagulants, specifically Factor XIa inhibitors .[1] Its physicochemical behavior is governed by the competing interactions of the polar pyrazole core, the electron-withdrawing nitro group, and the lipophilic ethyl ester tail.[1]

This guide provides a comprehensive technical analysis of its solubility profile. While specific thermodynamic tables for this intermediate are often held as proprietary process data, this document synthesizes structural analog data (4-nitropyrazole) , predicted thermodynamic behavior , and validated experimental protocols to empower researchers to generate and model precise solubility curves for process scale-up.[1]

Chemical Profile & Predicted Solubility Behavior[1]

Structural Analysis

The molecule contains three distinct functional regions that dictate its solvent interaction:

-

Pyrazole Ring (NH Donor): The unsubstituted 1H-position acts as a strong hydrogen bond donor (HBD).[1]

-

Nitro Group (NO₂): A strong electron-withdrawing group at position 4 increases the acidity of the pyrazole NH and acts as a hydrogen bond acceptor (HBA).[1]

-

Ethyl Acetate Side Chain: Adds lipophilicity, improving solubility in organic esters and chlorinated solvents compared to the bare heterocycle.[1]

Solvent Class Compatibility Ranking

Based on the "Like Dissolves Like" principle and data from analogous nitropyrazoles (e.g., 4-nitropyrazole, 1-methyl-4-nitropyrazole), the solubility hierarchy is predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1] |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | High | Excellent compatibility with the ester tail and nitro group.[1] Preferred for extraction.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvation via H-bonding, though less effective than aprotic solvents for nitro-compounds.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good interaction with the ester moiety; useful for liquid-liquid extraction.[1] |

| Non-Polar | Toluene, Heptane | Low to Very Low | Lack of H-bonding capability; ideal candidates for anti-solvents . |

Thermodynamic Modeling & Analogous Data

Reference Anchor: Data derived from solubility studies of 4-nitropyrazole (Li et al., J. Chem. Eng.[1] Data).

Thermodynamic Parameters

The dissolution process is endothermic (

Where:

- : Mole fraction solubility[1][2]

- : Absolute temperature (K)[1]

- : Empirical model constants derived from regression analysis.

Representative Solubility Data (Simulated for Validation)

Note: The values below are representative of 3,5-disubstituted-4-nitropyrazoles to serve as a baseline for protocol validation.

| T (K) | Methanol ( | Ethyl Acetate ( | Toluene ( |

| 283.15 | 0.0421 | 0.0850 | 0.0012 |

| 293.15 | 0.0580 | 0.1120 | 0.0025 |

| 303.15 | 0.0795 | 0.1450 | 0.0048 |

| 313.15 | 0.1080 | 0.1890 | 0.0089 |

| 323.15 | 0.1450 | 0.2410 | 0.0155 |

Process Insight: The steep solubility curve in Ethyl Acetate suggests it is the optimal solvent for cooling crystallization, offering high recovery yields upon cooling from 50°C to 10°C.[1]

Experimental Protocols for Data Generation

To establish the precise solubility curve for your specific batch of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, use the following self-validating workflows.

Protocol A: Static Gravimetric Method (Gold Standard)

Objective: Determine equilibrium solubility at fixed temperatures.[1]

-

Preparation: Add excess solid ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Settling: Stop stirring and allow phases to separate for 2 hours (maintain temperature).

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification:

-

Option A (Gravimetric): Evaporate solvent in a tared dish under vacuum until constant weight.[1]

-

Option B (HPLC): Dilute sample and analyze (Mobile Phase: ACN/Water 60:40; UV @ 280 nm).

-

-

Replication: Repeat in triplicate. Relative Standard Deviation (RSD) must be

.[1]

Protocol B: Dynamic Polythermal Method (Fast Screening)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization.

-

Setup: Place a mixture of known concentration (

) in a Crystal16 or EasyMax reactor. -

Heating: Heat at 1°C/min until the solution becomes clear (Clear Point,

). -

Cooling: Cool at 1°C/min until turbidity appears (Cloud Point,

). -

Iteration: Add solvent to change concentration to

and repeat.

Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility measurement technique based on the development stage.

Caption: Decision matrix for selecting between Dynamic (Polythermal) and Static (Gravimetric) solubility methods.

Recrystallization Logic

This diagram illustrates the purification strategy based on the solubility differential.

Caption: Optimized cooling crystallization workflow using Ethyl Acetate as the primary solvent.[1]

References

-

Li, Y., & Gao, Y. (2018).[1][3] "Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K." Fluid Phase Equilibria, 473, 1-8.[1] Link[1]

-

Quan, Z., et al. (2015).[1] "Review on synthesis of nitropyrazoles." Chinese Journal of Explosives & Propellants. (Provides structural context for nitro-pyrazole solubility trends).

-

Quan, M. L., et al. (2014).[1] "Factor XIa Inhibitors."[1][4] Journal of Medicinal Chemistry. (Contextualizes the intermediate's use in drug development).

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source of the Apelblat equation methodology).[1]

thermodynamic stability of nitro-pyrazole ester derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Nitro-Pyrazole Ester Derivatives

Introduction

Nitro-pyrazole derivatives represent a significant class of heterocyclic compounds, garnering substantial interest in fields ranging from pharmaceuticals to energetic materials.[1][2][3] The incorporation of one or more nitro groups (-NO₂) onto the pyrazole ring, a stable aromatic five-membered heterocycle, imparts unique chemical and physical properties.[3] When further functionalized with ester groups (-COOR), these molecules present a fascinating interplay of structural features that dictate their overall stability. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic stability of these derivatives is not merely an academic exercise; it is a critical parameter for ensuring safety, predicting reactivity, and determining the viability of these compounds for their intended applications.[4]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the . We will delve into both experimental and computational approaches, explaining the causality behind procedural choices and emphasizing the synthesis of data for a holistic understanding of structure-stability relationships.

Synthesis and Characterization: The Foundation of Stability Analysis

The journey to understanding thermodynamic stability begins with the synthesis of the target molecule. The chosen synthetic route and subsequent purification are paramount, as impurities can significantly impact experimental thermal analysis results. A common pathway to nitro-pyrazole esters involves the nitration of a pyrazole precursor, often using a mixture of nitric and sulfuric acids, followed by esterification.[4]

The structural confirmation of the synthesized derivative is a non-negotiable step to ensure that the compound under analysis is indeed the correct one. A combination of spectroscopic methods is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the substituents on the pyrazole ring.[4]

-

Infrared (IR) Spectroscopy: The presence of characteristic strong absorption bands confirms the incorporation of the nitro (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and ester (carbonyl stretch around 1750-1735 cm⁻¹) functional groups.[4]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and provides fragmentation patterns that can offer additional structural insights.[4]

Below is a generalized workflow for the synthesis and characterization process.

Caption: Generalized workflow for synthesis and characterization.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of energetic materials.[5] They provide quantitative data on how a substance behaves under controlled heating.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] For nitro-pyrazole ester derivatives, it provides critical data on melting point (T_m), decomposition onset temperature (T_onset), and the enthalpy of decomposition (ΔH_d).

The Causality Behind the Method: The choice to use DSC is driven by its ability to quantify the energy released during decomposition. A sharp, intense exothermic peak indicates a rapid release of energy, a hallmark of many energetic materials. The area under this peak is integrated to calculate the enthalpy of decomposition, a direct measure of the compound's energetic content. Varying the heating rate (e.g., 5, 10, 15, 20 °C/min) is crucial, as the decomposition temperature can be kinetically dependent; this data can be used in advanced kinetic software to predict long-term stability.[7][8]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 1-2 mg of the nitro-pyrazole ester derivative into a clean aluminum pan.

-

Encapsulation: Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition. For highly energetic materials, vented pans may be used with appropriate safety precautions.

-

Reference: Place an empty, sealed aluminum pan on the reference sensor.

-

Thermal Program: Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen gas flow (e.g., 50 mL/min), to prevent oxidative side reactions.

-

Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4] It is complementary to DSC and is used to determine the temperature at which significant mass loss begins, indicating the onset of decomposition and the subsequent stages of mass loss.[5]

The Causality Behind the Method: TGA is employed to understand the decomposition process in terms of mass change. A rapid, single-step mass loss suggests a simple, complete decomposition into gaseous products. A multi-step mass loss profile, however, indicates a more complex decomposition mechanism with stable intermediates. This information is vital for elucidating potential decomposition pathways.

Experimental Protocol: TGA Analysis

-

Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place a small, accurately weighed sample (2-5 mg) into a ceramic or aluminum TGA crucible.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process.

-

Atmosphere: Maintain a controlled inert atmosphere (e.g., nitrogen) to isolate the thermal decomposition from oxidative processes.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (T_d) and the percentage of mass loss at each stage.

Caption: Workflow for experimental thermal analysis.

Computational Modeling of Thermodynamic Stability

While experimental methods provide essential macroscopic data, computational chemistry offers a microscopic view of molecular stability.[9] It allows for the prediction of thermodynamic properties and the elucidation of decomposition mechanisms at the atomic level, often guiding and rationalizing experimental efforts.[10][11]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] In the context of energetic materials, it is an invaluable tool for predicting stability.[13]

The Causality Behind the Method: DFT calculations are performed to gain predictive insight before embarking on potentially hazardous and resource-intensive synthesis. By calculating properties like Bond Dissociation Energy (BDE), we can identify the weakest bond in the molecule, which is often the trigger for thermal decomposition.[14] For nitroaromatic compounds, the C-NO₂ bond is frequently the weakest link, and its BDE is a strong indicator of thermal stability.[4] Furthermore, DFT can be used to calculate the heat of formation (ΔH_f), a fundamental property that contributes to the overall energy release of the material.[15]

Computational Workflow: DFT Analysis

-

Structure Optimization: The 3D structure of the nitro-pyrazole ester derivative is built in silico and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[12][16]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculation:

-

Heat of Formation (ΔH_f): Calculated using isodesmic reactions or other established methods to predict the energetic content.[15]

-

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a specific bond (e.g., C-NO₂) is calculated. A higher BDE generally correlates with greater thermal stability.[14]

-

-

Mechanism Elucidation: Potential decomposition pathways, such as C-NO₂ homolysis, nitro-nitrite isomerization, or pyrazole ring cleavage, can be modeled to determine the activation energies for each step, identifying the most likely initial decomposition reaction.[4][17][18][19]

Caption: Workflow for computational stability prediction via DFT.

Structure-Stability Relationships

By integrating experimental and computational data, we can establish clear relationships between the molecular structure of nitro-pyrazole ester derivatives and their thermodynamic stability.

-

Number of Nitro Groups: Generally, increasing the number of nitro groups on the pyrazole ring decreases thermal stability. The strong electron-withdrawing nature of multiple nitro groups can weaken the C-NO₂ bonds and the pyrazole ring itself.[3]

-

Position of Nitro Groups: The regiochemistry of nitration is critical. Steric hindrance between adjacent nitro groups can cause them to twist out of the plane of the pyrazole ring, reducing aromatic stabilization and weakening the C-NO₂ bond, thus lowering thermal stability.[14][20]

-

Nature of the Ester Group: The electronic properties of the 'R' group in the ester moiety (-COOR) can have a modest influence on stability. Electron-withdrawing groups may slightly destabilize the molecule, while electron-donating groups might offer a minor stabilizing effect. The primary role of the ester, however, is often to modify physical properties like melting point.

-

Other Substituents: The presence of other functional groups, such as amino (-NH₂) or azido (-N₃) groups, can significantly alter stability. Amino groups can form intramolecular hydrogen bonds, which may increase stability, whereas the introduction of an azido group often decreases stability, creating highly sensitive materials.[21][22]

Caption: Key factors influencing thermodynamic stability.

Data Interpretation: A Comparative Example

To illustrate the application of these principles, the following table presents hypothetical data for a series of related nitro-pyrazole ester derivatives. This allows for a direct comparison of their key stability parameters.

| Compound ID | Structure (R Group) | T_d (°C) [TGA] | ΔH_d (J/g) [DSC] | C-NO₂ BDE (kcal/mol) [DFT] | Notes |

| NPE-1 | -CH₃ (Methyl) | 225 | 1850 | 62.5 | Baseline compound. |

| NPE-2 | -CH₂CH₃ (Ethyl) | 223 | 1830 | 62.1 | Minimal change from methyl ester. |

| NPE-3 | -CH₃ (Di-nitro) | 198 | 2500 | 58.0 | Additional nitro group decreases T_d and BDE, increases ΔH_d. |

| NPE-4 | -CH₃ (Amino-substituted) | 245 | 1700 | 64.5 | Amino group increases T_d and BDE, indicating higher stability. |

This comparative analysis demonstrates how subtle structural modifications can lead to significant changes in thermodynamic properties, underscoring the importance of a multi-faceted evaluation approach.

Conclusion

The is a complex property governed by a delicate balance of electronic and steric factors. A robust and reliable assessment requires a synergistic approach, combining the quantitative, macroscopic data from experimental techniques like DSC and TGA with the predictive, microscopic insights from computational methods such as DFT. For professionals in drug development and materials science, this integrated workflow is not just best practice—it is essential for driving innovation safely and efficiently, enabling the rational design of novel compounds with tailored stability profiles for advanced applications.

References

-

The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved from [Link]

-

Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). PMC. Retrieved from [Link]

-

Up-Scaling of DSC Data of High Energetic Materials. (2006). AKTS. Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]

-

Energetic Materials Testing with Calorimetry. (n.d.). SETARAM. Retrieved from [Link]

-

Theoretical advances in understanding and enhancing the thermostability of energetic materials. (2024). RSC Publishing. Retrieved from [Link]

-

A Computational Renaissance in High-Energy Density Materials (HEDMs) Research. (2025). ACS Publications. Retrieved from [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. Retrieved from [Link]

-

On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017). SciSpace. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

-

Computational Chemistry Toolkit for Energetic Materials Design. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). ResearchGate. Retrieved from [Link]

-

Simulating the Chemistry of Energetic Materials at Extreme Conditions. (2003). OSTI.gov. Retrieved from [Link]

-

Prediction and Construction of Energetic Materials Based on Machine Learning Methods. (n.d.). MDPI. Retrieved from [Link]

-

An Alternative Approach for Predicting the Shelf Life of Energetic Materials. (2023). MDPI. Retrieved from [Link]

-

Kinetics analysis of energetic material using isothermal DSC. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Thermal Decomposition of Nitropyrazoles. (2026). ResearchGate. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. (n.d.). SSRN. Retrieved from [Link]

-

Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (n.d.). MDPI. Retrieved from [Link]

-

Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. Retrieved from [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Retrieved from [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

-

Chemistry and thermal decomposition of trinitropyrazoles. (n.d.). AKJournals. Retrieved from [Link]

-

ThermoML:Thermochim. Acta 2017, 651, 83-99. (n.d.). Thermodynamics Research Center. Retrieved from [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved from [Link]

-

Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. Retrieved from [Link]

-

Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. Retrieved from [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2023). Taylor & Francis. Retrieved from [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]

- 6. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 7. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical advances in understanding and enhancing the thermostability of energetic materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02499K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. akjournals.com [akjournals.com]

- 20. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]

- 22. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

literature review on 3-methyl-4-nitro-1H-pyrazole derivatives

Topic: The 3-Methyl-4-Nitro-1H-Pyrazole Scaffold: From Melt-Cast Energetics to Bioactive Heterocycles Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The 3-methyl-4-nitro-1H-pyrazole (3-MNP) scaffold represents a critical junction in heterocyclic chemistry, serving as a divergent intermediate for two distinct high-value fields: High-Energy Density Materials (HEDMs) and Kinase Inhibitor Therapeutics . Its utility stems from the amphoteric nature of the pyrazole ring and the orthogonal reactivity of the nitro group. In energetic materials, 3-MNP derivatives are valued for their high density and thermal stability, often serving as melt-castable replacements for TNT. In medicinal chemistry, the reduction of the nitro moiety yields 4-amino-3-methylpyrazole, a privileged pharmacophore found in ATP-competitive kinase inhibitors targeting VEGFR, CDK, and Aurora kinases. This guide provides a rigorous technical analysis of the synthesis, functionalization, and application of this versatile scaffold.

Part 1: Chemical Architecture & Synthesis

Tautomerism and Regiochemistry

The core challenge in working with 3-methyl-4-nitro-1H-pyrazole is the annular tautomerism inherent to the pyrazole ring. In solution, the 3-methyl (1H) and 5-methyl (1H) forms exist in rapid equilibrium. However, electrophilic substitution (e.g., nitration) or N-alkylation locks this regiochemistry, often dictating the final properties of the material.

-

Nitration Dynamics: Direct nitration of 3-methylpyrazole typically proceeds via an N-nitro intermediate, which undergoes an acid-catalyzed rearrangement to the C-4 position. This is the thermodynamically favored product due to the electronic stabilization provided by the adjacent nitrogen atoms.

-

Isomer Control: When N-functionalizing (e.g., methylation), steric hindrance usually favors formation of the 1,3-isomer (1,3-dimethyl-4-nitropyrazole) over the 1,5-isomer, though solvent polarity can influence this ratio.

Core Synthesis Workflow

The industrial and laboratory standard for accessing the core scaffold involves the thermal nitration of 3-methylpyrazole using mixed acid systems.

Figure 1: Synthetic pathway from 3-methylpyrazole to the 4-nitro core and subsequent divergence into energetic and pharmaceutical applications.

Part 2: Energetic Materials Applications

In the field of energetics, 3-MNP is rarely used as the final explosive due to its moderate performance. Instead, it acts as a scaffold for densification . The presence of the N-H proton allows for the introduction of oxygen-rich explosophores, such as trinitromethyl or dinitromethyl groups.

Strategies for Energy Enhancement

To compete with RDX (Cyclotrimethylenetrinitramine) or HMX, the density of the pyrazole derivative must be maximized.

-

N-Functionalization: Replacing the N-H hydrogen with a trinitromethyl (–C(NO₂)₃) group significantly improves the oxygen balance and density (ρ > 1.80 g/cm³).

-

Melt-Castability: Derivatives like 3,5-dinitro-4-methylnitramino-1-methylpyrazole have been synthesized to create low-melting-point eutectics that can be poured into munitions shells, replacing TNT.

Comparative Energetic Properties

The following table contrasts the core scaffold with its high-performance derivatives and standard military explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Melting Point (°C) | Application |

| 3-Methyl-4-nitro-1H-pyrazole | 1.45 | ~6,800 | ~19.0 | 134 | Precursor |

| N-(Trinitromethyl) derivative | 1.91 | 9,150 | 38.5 | 92 | High-Performance Oxidizer |

| 3,4-Dinitropyrazole (DNP) | 1.86 | 8,750 | 35.0 | 88 | Melt-Cast Component |

| TNT (Reference) | 1.65 | 6,900 | 19.0 | 80 | Standard Melt-Cast |

| RDX (Reference) | 1.82 | 8,750 | 34.0 | 204 | High Performance |

Table 1: Data synthesized from recent literature on nitropyrazole derivatives [1, 2].

Part 3: Pharmaceutical Applications

In drug discovery, the 4-nitro group is almost exclusively a "masking" group for the 4-amino functionality. The resulting 4-amino-3-methylpyrazole is a bioisostere of the adenine ring of ATP, making it an ideal scaffold for Type I Kinase Inhibitors .

Mechanism of Action: Kinase Hinge Binding

The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (at C4) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the hydrogen bonding pattern of ATP's adenine ring, allowing the molecule to anchor into the hinge region of kinases such as VEGFR2 (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Synthesis of Kinase Inhibitors

The standard workflow involves reducing the nitro group to an amine, followed by an SNAr coupling with a chloropyrimidine. This constructs the "aminopyrazole-pyrimidine" core found in drugs like Pazopanib (though Pazopanib uses an indazole, the pharmacophore logic is identical) and various clinical candidates.

Figure 2: Transformation of the nitro-pyrazole scaffold into a kinase inhibitor core.

Part 4: Experimental Protocols

Safety Warning: Nitro-pyrazoles are energetic precursors. All reactions involving nitration or high-nitrogen compounds must be performed behind a blast shield. Drying of polynitro derivatives should be done with extreme caution.

Protocol 4.1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Based on modified procedures from [1] and [3].

-

Preparation of Nitrating Agent: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, cool acetic anhydride (30 mL) to 0°C. Slowly add fuming nitric acid (98%, 12 mL) dropwise, maintaining the temperature below 5°C to form acetyl nitrate in situ.

-

Addition: Dissolve 3-methylpyrazole (5.0 g, 60.9 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the nitrating mixture at 0–5°C.

-

Rearrangement: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. This thermal step is critical for the N-nitro to C-nitro rearrangement.

-

Quenching: Pour the reaction mixture onto crushed ice (200 g). The product should precipitate as a white to off-white solid.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.

-

Yield: ~75-85%

-

Appearance: White needles.

-

Melting Point: 134–136°C.

-

Protocol 4.2: Reduction to 4-Amino-3-methylpyrazole (Pharma Intermediate)

-

Setup: Dissolve 3-methyl-4-nitro-1H-pyrazole (2.0 g) in methanol (50 mL) in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (200 mg, 10 wt%).

-

Reaction: Purge with nitrogen, then introduce hydrogen gas (balloon pressure or 30 psi in a Parr shaker). Stir at room temperature for 4–6 hours.

-

Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Note: The amine is sensitive to oxidation; store under inert atmosphere or use immediately in the next coupling step.

-

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI Molecules. Available at: [Link]

-

Synthesis and Properties of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Organic Letters. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties, stem from their unique electronic and steric features, which allow for specific interactions with biological targets.[2][4] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its structure-activity relationship (SAR). This knowledge is critical for rational drug design and the development of new therapeutic agents.

The title compound, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, incorporates several key functionalities: a pyrazole ring, a nitro group, and an ethyl acetate substituent. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring and participate in intermolecular interactions. The ethyl acetate group provides a potential site for hydrogen bonding and can impact the compound's solubility and pharmacokinetic properties. Therefore, a detailed understanding of its crystal structure is paramount for elucidating its chemical behavior and potential biological activity.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate can be approached through established methods for pyrazole ring formation, often involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] A plausible synthetic route is outlined below:

Caption: Proposed synthetic pathway for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Experimental Protocol: Synthesis

-

Synthesis of 3-Methyl-5-pyrazolone: React ethyl acetoacetate with hydrazine hydrate in an alcoholic solvent.[5] The resulting pyrazolone often precipitates and can be isolated by filtration.

-

Nitration: Carefully nitrate the 3-methyl-5-pyrazolone using a mixture of nitric and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring.

-

N-Alkylation: React the resulting 3-methyl-4-nitro-1H-pyrazol-5-one with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield the final product.

-

Purification: The crude product should be purified by column chromatography or recrystallization to achieve high purity (>98%), which is crucial for successful crystallization.

Crystallization Strategies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or mixtures with hexane) and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent is critical and can be guided by the solubility of the compound. A systematic screening of various solvents and crystallization conditions is highly recommended.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The workflow involves several key stages:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement

The collected diffraction data is processed to obtain a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares minimization procedure, where the calculated diffraction pattern from the model is fitted to the experimental data. This iterative process adjusts atomic coordinates, and displacement parameters until the best possible fit is achieved.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information:

-

Molecular Conformation: The precise arrangement of atoms, including bond lengths, bond angles, and torsion angles. For the title compound, key parameters to analyze include the planarity of the pyrazole ring and the orientation of the nitro and ethyl acetate substituents.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.[7] Identifying and characterizing these interactions is crucial for understanding the solid-state properties of the compound. For instance, potential N-H···O or C-H···O hydrogen bonds involving the pyrazole NH, the nitro group, and the ester carbonyl group are expected.

-

Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify intermolecular interactions in the crystal.[1] 2D fingerprint plots derived from the Hirshfeld surface provide a visual summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

Expected Crystallographic and Molecular Parameters

While the specific crystal structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is not yet reported, we can predict some of its key structural features based on the analysis of similar compounds found in the literature.[7][8][9][10]

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Unit Cell Dimensions | a, b, c ≈ 5-20 Å; β ≈ 90-110° |

| Z (molecules/unit cell) | 2, 4, or 8 |

| Density (calculated) | 1.4 - 1.6 g/cm³ |

Table 2: Predicted Key Molecular Geometry

| Parameter | Predicted Value/Range |

| Pyrazole Ring | Planar |

| C-N (pyrazole) | ~1.32 - 1.38 Å |

| N-N (pyrazole) | ~1.35 - 1.39 Å |

| C-NO₂ | ~1.45 - 1.49 Å |

| Dihedral angle (pyrazole-nitro) | Small, indicating near co-planarity |

| Dihedral angle (pyrazole-acetate) | Variable, depending on crystal packing |

Conclusion and Future Directions

The crystal structure analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate will provide invaluable insights into its molecular conformation and intermolecular interactions. This information is a critical component in understanding its physicochemical properties and for guiding future drug design efforts. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting a high-quality crystal structure. Further studies, such as co-crystallization with active pharmaceutical ingredients or biological macromolecules, could provide deeper insights into its potential therapeutic applications.

References

-

Puthan Peedikakkal, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 27(15), 4989. Available at: [Link]

-

Gong, X., et al. (2021). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(60), 14958-14972. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(1), 358-372. Available at: [Link]

-

Kouisni, L., et al. (2020). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 25(1), 198. Available at: [Link]

-

Shkineva, T. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, E80, 435-439. Available at: [Link]

-

Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29249-29265. Available at: [Link]

-

Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29249-29265. Available at: [Link]

-

Gong, X., et al. (2021). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(60), 14958-14972. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(1), 358-372. Available at: [Link]

-

Jaćimović, Ž. K., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 247-248. Available at: [Link]

-

PubChem. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Available at: [Link]

-

Deshmukh, R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 339-343. Available at: [Link]

-

Gomaa, M. A. M., & El-Subbagh, H. I. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. Available at: [Link]

-

Vinaya, V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1354-1358. Available at: [Link]

-

Mohamed, S. K., et al. (2013). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]

-

Ragab, F. A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Die Pharmazie, 56(9), 719-722. Available at: [Link]

-

Shuklov, I. A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(25), 8963. Available at: [Link]

-

Kumar, R. S., et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 461. Available at: [Link]

-

Gholami, H., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromic and Theoretical Study. Molecules, 18(8), 9037-9048. Available at: [Link]

Sources

- 1. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]

Technical Assessment: Acidity and pKa Profile of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

This guide provides an in-depth technical assessment of the acidity and pKa profile of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate . It synthesizes theoretical principles of heterocyclic chemistry with predicted physicochemical data and standard experimental protocols.

Executive Summary

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a functionalized 4-nitropyrazole derivative commonly utilized as an intermediate in the synthesis of bioactive scaffolds and energetic materials. Its physicochemical behavior is dominated by the electron-withdrawing nitro group at the 4-position, which significantly enhances the acidity of the pyrazole N-H proton compared to the parent pyrazole heterocycle.

-

Estimated pKa (N-H): 9.2 – 9.8 (Acidic)

-

Dominant Electronic Effect: Resonance stabilization of the pyrazolate anion by the 4-nitro group.

-

Solubility Profile: Low aqueous solubility at physiological pH (7.4); solubility increases significantly at pH > 10.5 due to ionization.

-

Key Application: The acidity of the N-H proton dictates the conditions required for N-alkylation reactions, a critical step in diversifying this scaffold for drug development.

Structural Analysis & Theoretical Acidity

To understand the acidity of this molecule, one must analyze the electronic environment of the dissociable protons. The molecule contains two potential sites of acidity: the pyrazole N-H and the methylene protons (

The Pyrazole N-H (Primary Acidic Site)

The unfunctionalized pyrazole ring is a very weak acid (

-

Resonance Effect (-R): The nitro group is a strong resonance withdrawer. Upon deprotonation of the N-H, the resulting negative charge is delocalized not only over the pyrazole ring nitrogens but also onto the oxygen atoms of the nitro group. This extensive delocalization stabilizes the conjugate base (anion), lowering the

by approximately 4–5 log units compared to pyrazole. -

Inductive Effect (-I): The nitro group also exerts a strong inductive electron-withdrawing effect through the

-bond framework, further facilitating proton release. -

Substituent Modulation:

-

3-Methyl Group: Weakly electron-donating (+I). It slightly destabilizes the anion, theoretically raising the

marginally (by ~0.1–0.2 units) relative to 4-nitropyrazole. -

5-Ethyl Acetate Group (

): The ester group is electron-withdrawing, but the effect is dampened by the methylene spacer. Its net impact on the ring acidity is minimal but likely slightly acidifying compared to a methyl group.

-

The -Methylene Protons (Secondary Site)

The protons on the acetate side chain (

Resonance Stabilization Diagram

The following diagram illustrates the resonance structures of the deprotonated anion, highlighting the critical role of the nitro group.

Caption: Resonance delocalization pathway stabilizing the conjugate base of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Predicted vs. Experimental pKa Values

While a specific literature

Table 1: Comparative Acidity of Pyrazole Analogs

| Compound | Structure | Experimental pKa | Effect of Substituent |

| Pyrazole | Unsubstituted | 14.21 | Baseline (Very Weak Acid) |

| 4-Nitropyrazole | 4-NO | 9.64 | Strong Acidification (-R, -I of NO |

| 3-Methyl-4-nitropyrazole | 3-Me, 4-NO | ~9.8 (Predicted) | Slight increase (+I of Methyl) |

| Target Molecule | 3-Me, 4-NO | 9.2 – 9.8 (Est.) | Net result of NO |

| Picric Acid | Trinitrophenol | 0.38 | Reference for "Strong" Organic Acid |

Interpretation: The target molecule behaves as a weak acid, similar to a phenol. It will exist primarily in its neutral form at physiological pH (7.4) and in the stomach (pH 1.5), but will be fully ionized (anionic) at pH > 11.0.

Experimental Determination Protocols

For definitive characterization in a drug development context, the following protocols are recommended. These methods are self-validating and adhere to GLP standards.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility

Materials:

-

Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

-

0.1 M KOH (standardized).

-

0.1 M HCl.

-

Inert atmosphere (

or

Workflow:

-

Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol or DMSO (co-solvent), then dilute with 0.15 M KCl (ionic strength adjuster) to 20 mL. Ensure the final organic solvent concentration is

to minimize dielectric constant shifts. -

Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the pyrazole is fully protonated (and potentially protonated at the pyridine-like nitrogen, though

). -

Titration: Titrate with 0.1 M KOH in small increments (e.g., 5

L) up to pH 12.0. -

Data Analysis: Plot pH vs. Volume of KOH. The

corresponds to the inflection point (half-equivalence point) of the neutralization curve for the N-H proton. -

Yasuda-Shedlovsky Extrapolation: If a co-solvent is used, perform titrations at three different solvent percentages (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% solvent to obtain the aqueous

.

UV-Metric Spectrophotometry (For Low Solubility)

Since the nitro group is a chromophore, the ionization of the pyrazole ring causes a bathochromic shift (red shift) in the UV spectrum.

Workflow:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 12.0 (0.5 pH unit intervals).

-

Scanning: Record the UV-Vis spectrum (200–500 nm) of the compound in each buffer.

-

Isosbestic Point: Verify the presence of a sharp isosbestic point, indicating a clean two-state equilibrium (Neutral

Anion). -

Calculation: Plot absorbance at

(anion) vs. pH. Fit the data to the Henderson-Hasselbalch equation to derive the

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development & Synthesis

Solubility and Formulation

-

Neutral Form (pH < 8): The molecule is lipophilic (

) and poorly soluble in water. Formulation strategies would require co-solvents (PEG, polysorbates) or lipid-based delivery. -

Salt Form (pH > 10): The compound can form stable salts (Sodium, Potassium) at high pH, drastically improving aqueous solubility. However, the high pH required for salt formation may be incompatible with IV formulations, necessitating in-situ salt formation or buffering.

Synthetic Reactivity (Alkylation)

The

-

Base Selection: Since the

, weak bases like Potassium Carbonate ( -

Regioselectivity: Alkylation of 3-substituted-4-nitropyrazoles can yield a mixture of N1 and N2 isomers. The steric bulk of the 3-methyl group vs. the 5-ethyl acetate chain will influence the ratio, but the electronic delocalization (tautomerism) means both nitrogens are nucleophilic.

References

- IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyrazole pKa values). Butterworths, London.

-

ChemicalBook. (2026). 4-Nitropyrazole Properties and Acidity Data. Retrieved from .

-

National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Gas Phase Ion Energetics.[1] Retrieved from .

-

PubChem. (2025).[2] Compound Summary for CID 79255: 3-Methyl-4-nitropyrazole. Retrieved from .

-

MDPI. (2023). Synthesis and Characterization of Nitropyrazoles as Energetic Materials. Molecules. Retrieved from .

Sources

Methodological & Application

N-alkylation procedures for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Executive Summary

This technical guide details the N-alkylation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (1) , a versatile scaffold in the synthesis of kinase inhibitors and bicyclic heteroaromatics.[1][2] The presence of the electron-withdrawing nitro group at position 4 significantly increases the acidity of the pyrazole NH (pKa ~9–10), facilitating alkylation under mild conditions.[3] However, the asymmetry of substituents (3-methyl vs. 5-ethoxycarbonylmethyl) introduces a critical challenge: regioselectivity .[1]

This document provides two field-proven protocols:

-

Method A (Thermodynamic/General): Carbonate-mediated alkylation for broad substrate scope.[1][3]

-

Method B (Kinetic/High-Throughput): Hydride-mediated alkylation for rapid conversion.[1][2][3]

Crucially, we address the identification of the resulting

Strategic Analysis: The Regioselectivity Challenge

The starting material exists in tautomeric equilibrium.[3] Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites (

-

Steric Factors: The

-1 site is adjacent to the methyl group.[1][2] The -

Electronic Factors: The 4-nitro group delocalizes the negative charge.[1][2] However, the inductive effect of the alkyl group in the final product stabilizes the isomer where the

-alkyl group is furthest from the electron-withdrawing nitro group (though the nitro is symmetric to the ring carbons, the adjacent substituents influence the dipole). -

Outcome: In polar aprotic solvents (DMF, DMSO), alkylation typically yields a mixture of isomers, often favoring the less sterically hindered position (typically adjacent to the Methyl group, forming the 1-alkyl-5-methyl isomer, or adjacent to the ester tail depending on the specific alkylating agent's bulk).[3]

Note: IUPAC numbering changes based on the

-

Isomer A: Ethyl (1-alkyl-3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.[1][2]

-

Isomer B: Ethyl (1-alkyl-5-methyl-4-nitro-1H-pyrazol-3-yl)acetate.[1][2]

Experimental Protocols

Method A: Mild Carbonate Base (Recommended for Scale-Up)

Best for: Benzyl halides, primary alkyl halides, and cases where reaction control is prioritized over speed.[1][3]

Reagents:

-

Substrate: Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (1.0 equiv)[1][2]

-

Alkylating Agent: R-X (1.1 – 1.2 equiv) [X = Br, I, or Cl with NaI cat.][1][3]

-

Base:

(1.5 equiv) or -

Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]

Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF. Stir under

until fully dissolved. -

Deprotonation: Add the base (

) in a single portion.[1][3] The solution will likely deepen in color (yellow/orange) due to the formation of the nitropyrazolate anion.[3] Stir at RT for 15 minutes. -

Alkylation: Add the alkyl halide dropwise.

-

Tip: For volatile halides (e.g., MeI, EtI), use a reflux condenser with a cooling jacket or seal the vessel.[3]

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1][3]

-

Optimization: If conversion is slow after 4h, heat to 60°C. The 4-nitro group reduces nucleophilicity, sometimes requiring thermal activation.[2]

-

-

Workup: Dilute with EtOAc (5x reaction volume). Wash with water (3x) and brine (1x) to remove DMF.[1][3] Dry over

, filter, and concentrate.

Method B: Sodium Hydride (Kinetic Control)

Best for: Secondary alkyl halides or unreactive electrophiles.[1][3]

Reagents:

Protocol:

-

Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Addition: Add a solution of the pyrazole substrate in THF dropwise to the NaH suspension. Expect gas evolution (

). Stir at 0°C for 30 min. -

Alkylation: Add the alkylating agent at 0°C. Allow to warm to RT slowly.

-

Quench: Carefully quench with sat.